molecular formula C12H11FN2 B1437686 N-[(2-fluorophenyl)methyl]pyridin-4-amine CAS No. 1041551-09-0

N-[(2-fluorophenyl)methyl]pyridin-4-amine

Cat. No. B1437686
M. Wt: 202.23 g/mol
InChI Key: HZLYXKJKSBQVKF-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methyl]pyridin-4-amine” is an organic compound . It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular formula of “N-[(2-fluorophenyl)methyl]pyridin-4-amine” is C12H11FN2 . The molecular weight is 202.23 .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

  • Fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, including derivatives of N-[(2-fluorophenyl)methyl]pyridin-4-amine, have been studied for their utility in ethylene polymerization. These compounds show a significant effect on the catalytic activity, molecular weight, and branching content of the polyethylene product (Zhang et al., 2021).
  • Group 10 metal aminopyridinato complexes have been synthesized and used as catalysts for aryl-Cl activation and hydrosilane polymerization, highlighting the application of N-[(2-fluorophenyl)methyl]pyridin-4-amine related compounds in catalysis and organic synthesis (Deeken et al., 2006).

2. Pharmaceutical Research and Drug Development

  • N-[(2-fluorophenyl)methyl]pyridin-4-amine derivatives have been explored as potential precursors for drug design against chronic myeloid leukemia (CML). Structural studies and molecular docking have revealed significant interactions with enzyme kinase, suggesting potential therapeutic applications (Moreno-Fuquen et al., 2021).
  • The molecule has also been used in synthesizing pyridine-based compounds with potential antimicrobial and anticancer activities. These compounds have shown selective growth inhibition in various cancer cell lines, further emphasizing the relevance of N-[(2-fluorophenyl)methyl]pyridin-4-amine in the development of new therapeutic agents (Ahsan & Shastri, 2015).

3. Materials Science and Polymer Chemistry

  • The compound and its derivatives have been used in the preparation of novel pyridine-containing linear and branched polyimides. These materials, derived from fluorinated, non-fluorinated, and trifunctional pyridine-based monomers, exhibit excellent thermal stability, good solubility in organic solvents, and potential utility as pH sensors due to their pH-dependent absorptions and emissions (Jang et al., 2015).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYXKJKSBQVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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